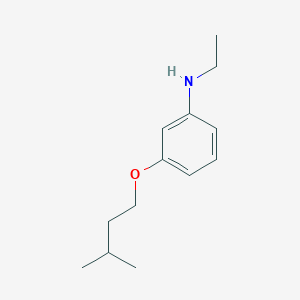![molecular formula C30H31NO2 B1385658 N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline CAS No. 1040688-09-2](/img/structure/B1385658.png)
N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline
Übersicht
Beschreibung
“N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline” is a complex organic compound. It contains several functional groups, including an aniline group (a benzene ring attached to an amino group), ether groups (oxygen atoms connecting carbon atoms), and a benzyl group (a benzene ring attached to a CH2 group) .
Molecular Structure Analysis
The molecular formula of this compound is C30H31NO2, and its molecular weight is 437.57 . It contains a large number of carbon atoms, indicating a complex structure with multiple rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis and Structural Characterization : N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline, a compound with complex structural properties, has been the subject of various synthesis and structural analyses. The synthesis process of related aromatic compounds often involves reactions with formaldehyde and aniline, with key intermediates playing a crucial role in the formation of the final product (Zhang et al., 2015). The structural characteristics of similar compounds reveal insights into molecular interactions, such as hydrogen bonding and C-H···π interactions, which significantly influence their physical properties and potential applications (Su et al., 2013).
Applications in Polymer Science
Polymer Synthesis and Characterization : Aniline derivatives have been utilized in the synthesis of polymers with aromatic Schiff base type pendant groups. The polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines showcases the versatility of these compounds in creating materials with unique properties. The study of these polymers involves the analysis of their microstructure, thermal stability, and fluorescence characteristics, indicating their potential in various industrial applications (Balcar et al., 2001).
Advanced Material Research
Self-Assembly and Mesogenic Properties : Research into compounds like N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline often focuses on their ability to form mesogenic structures and self-assemble into nano-aggregates. These properties are of significant interest in the field of material science, where understanding the molecular interactions and self-organization phenomena can lead to the development of novel materials with specific functionalities (Morar et al., 2018).
Eigenschaften
IUPAC Name |
N-[[4-(2-phenylethoxy)phenyl]methyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-33-30-16-8-7-15-29(30)31-24-27-17-19-28(20-18-27)32-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCKOYNONSQQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385576.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(isopentyloxy)aniline](/img/structure/B1385579.png)
![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)




![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)

